molecular formula C7H7F3O2 B3041502 [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol CAS No. 306935-04-6

[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol

Cat. No.: B3041502
CAS No.: 306935-04-6
M. Wt: 180.12 g/mol
InChI Key: LNUBNANARKGWDE-UHFFFAOYSA-N
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Description

“[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol” is an organic compound . It has a molecular formula of C7H7F3O2 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)C1=C(CN)C=C©O1 . The InChI key for this compound is ROYYYTOVBUUPDX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 180.12 g/mol .

Scientific Research Applications

1. Anti-Leishmanial Activity

A study has shown that 2-furyl(phenyl)methanol, isolated from Atractilis gummifera roots, exhibits notable activity against the protozoan parasite Leishmania donovani, responsible for visceral leishmaniasis (Deiva et al., 2019).

2. Analysis of Rotation Barriers in Chemical Compounds

A study on aryl- and heteroaryldi(1-adamantyl)methyl systems, including furyl derivatives, provided insights into rotation barriers and the ionic hydrogenation of these compounds (Lomas et al., 1999).

3. Curtius Rearrangement Reactions

Research on methyl (diethoxyphosphorylmethyl)furoates has contributed to understanding the Curtius rearrangement, leading to the formation of stable isocyanates and further chemical transformations (Pevzner, 2011).

4. Maillard Reaction Studies

A study identified 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one as a key colored compound formed during the Maillard reaction involving hexoses and amino acids (Hofmann, 1998).

5. Synthesis of Benzofuran Ketones

Research has developed a method for synthesizing 2-(3-oxobutyl)-3-(5-methyl-2-furyl)benzofurans, contributing to the field of organic synthesis (Abaev et al., 1998).

Safety and Hazards

“[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol” is classified as a combustible, acute toxic category 3 compound, or a compound which causes chronic effects . It’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Properties

IUPAC Name

[5-methyl-2-(trifluoromethyl)furan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUBNANARKGWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255569
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-04-6
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester (0.83 g, 3.7 mmol) in Et2O at 0° C., was added DIBAL-H (1.0 M in THF, 1.5 mL). After 10 min, the ice bath was removed and additional DIBAL-H was added (1.0 M in THF, 14.5 mL). After 2 h, the reaction was quenched with a saturated solution of sodium potassium tartrate (aq.) and allowed to stir overnight. After 18 h, EtOAc was added and the organic layer separated and dried provide the title compound (0.39 g, 58%). 1H NMR (CDCl3): 6.19 (s, 1H), 4.62 (s, 2H), 2.36-2.28 (m, 3H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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